molecular formula C9H7FO B071256 7-fluoro-2H-chromene CAS No. 179071-53-5

7-fluoro-2H-chromene

Cat. No. B071256
M. Wt: 150.15 g/mol
InChI Key: COLRICOIAPLURA-UHFFFAOYSA-N
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Description

7-fluoro-2H-chromene is a heterocyclic organic compound that belongs to the group of flavonoids. It is a synthetic analog of natural flavonoids, which have been extensively studied for their potential health benefits. 7-fluoro-2H-chromene has gained attention in recent years due to its unique chemical properties and potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of 7-fluoro-2H-chromene is complex and involves multiple molecular targets. It has been shown to interact with various enzymes and receptors, including cyclooxygenase, lipoxygenase, and peroxisome proliferator-activated receptor gamma. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.

Biochemical And Physiological Effects

7-fluoro-2H-chromene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antitumor activity, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-fluoro-2H-chromene is its ease of synthesis and high yield. It is also relatively stable and can be easily purified through standard techniques. However, one of the limitations of 7-fluoro-2H-chromene is its low solubility in water, which may limit its applications in certain experiments. Additionally, its mechanism of action is complex and involves multiple molecular targets, which may make it difficult to study in certain experimental systems.

Future Directions

There are several future directions for the study of 7-fluoro-2H-chromene. One potential direction is the development of novel synthetic analogs with improved solubility and bioavailability. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, 7-fluoro-2H-chromene holds great promise as a versatile and potent compound for various scientific research applications.

Scientific Research Applications

7-fluoro-2H-chromene has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has also been studied for its potential applications in drug discovery and development, as it has been shown to interact with various molecular targets that are involved in disease pathways.

properties

CAS RN

179071-53-5

Product Name

7-fluoro-2H-chromene

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-2H-chromene

InChI

InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2

InChI Key

COLRICOIAPLURA-UHFFFAOYSA-N

SMILES

C1C=CC2=C(O1)C=C(C=C2)F

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)F

synonyms

2H-1-Benzopyran,7-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel charged with 0.5 gram (0.03 mole) of 3,4-dihydro-7-fluoro-4-hydroxy-2H-1-benzopyran and 0.02 gram (catalyst) of p-toluenesulfonic acid in 50 mL of toluene was fitted with a Soxhlet extractor containing molecular sieves (3-4 angstrom). The stirred contents of the reaction vessel was heated at reflux for 90 minutes, during which time the water by-product was collected on the molecular sieves. The reaction mixture was combined with the reaction mixture of another preparation of this compound and concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel, with 1:9 ethyl acetate:hexane as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 0.6 gram of 7-fluoro-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure. This reaction was repeated several times.
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Synthesis routes and methods II

Procedure details

Schema 5 illustrates the synthesis of an amino substituted 3,4-dihydro-2H-1-benzopyran, for example, 8-amino-5-chloro-3,4-dihydro-7-fluoro-2H-1-benzopyran, starting with the reaction of an appropriately halo-substituted phenol with 3-bromopropanol under basic conditions in acetone, yielding the corresponding substituted phenoxypropanol (XI). The propanol is oxidized with Jones reagent in water and acetone, giving an acid, for example, 3-(3-fluorophenoxy)propanecarboxylic acid (XII). The acid is in turn cyclized with phosphorous pentachloride and aluminium chloride in methylene chloride, affording the corresponding 3,4-dihydro-7-substituted-2H-1-benzopyran-4-one (XIII), which is then treated with sodium borohydride in methanol, yielding the appropriate 3,4-dihydro-7-substituted-4-hydroxy-2H-1-benzopyran, for example, 3,4-dihydro-7-fluoro-4-hydroxy-2H-1-benzopyran (XIV). The 4-hydroxybenzopyran is dehydrated with molecular sieves in the present of p-toluenesulfonic acid, yielding the corresponding 7-fluoro-2H-1-benzopyran (XV). This compound is then hydrogenated in the presence of 5% palladium on carbon in ethanol, yielding 3,4-dihydro-7-fluoro-2H-1 -benzopyran (XVI), which is in turn treated with n-butyllithium and carbon dioxide at -78° C. in tetrahydrofuran, affording the corresponding 3,4-dihydro-7-fluoro-2H-1-benzopyran-8-ylcarboxylic acid (XVII). The so-prepared acid is then refluxed with diphenylphosphoryl azide under mild basic conditions in t-butanol, giving the corresponding 1,1-dimethylethyl N-(3,4-dihydro-7-fluoro-2H-1-benzopyran-8-yl)carbamate (XVIII). The carbamate is then converted to the free amine by treating it with trifluoroacetic acid, yielding the 8-amino-3,4-dihydro-7-fluoro-2H-1-benzopyran intermediate (XIX). The intermediate benzopyran is optionally halogenated in the 5-position by treatment with, for example, N-chlorosuccinimide in N,N-dimethylformamide, yielding the desired 8-amino-5-chloro-3,4-dihydro-7-fluoro-2H-1-benzopyran (XX) intermediate. Examples 11 and 12 provide detailed descriptions of how these compounds are prepared.
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